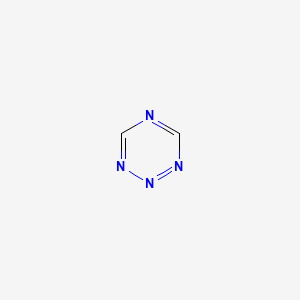

1,2,3,5-Tetrazine

説明

Contextualization within the Tetrazine Isomer Family

The tetrazine family consists of three main isomers, defined by the positions of the four nitrogen atoms in the six-membered ring: 1,2,3,4-tetrazine (B1252208) (v-tetrazine), 1,2,3,5-tetrazine (as-tetrazine), and 1,2,4,5-tetrazine (B1199680) (s-tetrazine) mdpi.comwikipedia.org.

Distinctive Structural Features of this compound

This compound is characterized by the presence of nitrogen atoms at positions 1, 2, 3, and 5 of the six-membered ring mdpi.com. This specific arrangement results in a unique distribution of electron density and molecular symmetry compared to the other tetrazine isomers. While all tetrazines share the general formula C₂H₂N₄ and are considered nitrogen-rich heterocycles, the differing nitrogen placements lead to variations in their aromatic character and reactivity profiles mdpi.comresearchgate.net. Computational studies have suggested that this compound might be the least aromatic among the three isomers based on certain criteria researchgate.net.

Comparative Analysis with 1,2,4,5-Tetrazine (s-Tetrazine) and 1,2,3,4-Tetrazine (v-Tetrazine) in Research Contexts

1,2,4,5-Tetrazine (s-tetrazine) is the most well-studied isomer, known for its high reactivity in inverse electron-demand Diels-Alder reactions, often referred to as tetrazine ligations nih.govresearchgate.net. This reactivity has led to widespread applications in chemical biology, material science, and polymer chemistry nih.govsciencedaily.com. The symmetrical placement of nitrogen atoms in 1,2,4,5-tetrazine contributes to its distinct reactivity profile mdpi.comwikipedia.org.

In contrast, 1,2,3,4-tetrazine (v-tetrazine) is generally highly unstable in its monocyclic form and is often studied as part of fused polycyclic systems or stabilized as dioxide derivatives mdpi.comwikipedia.orgcolab.ws. The vicinal arrangement of four nitrogen atoms in 1,2,3,4-tetrazine makes it particularly prone to ring-opening reactions mdpi.comcolab.ws.

This compound (as-tetrazine) has historically been described as the rarest and least studied class of isomeric tetrazines nih.gov. Its unique nitrogen arrangement leads to different reactivity patterns compared to the well-established 1,2,4,5-tetrazines, particularly in reactions with dienophiles and amidines nih.govresearchgate.netacs.org. Research has shown that 1,2,3,5-tetrazines can participate effectively in inverse electron-demand Diels-Alder reactions, displaying a specific C4/N1 cycloaddition mode and regioselectivity influenced by substituents nih.govresearchgate.net. Notably, 1,2,3,5-tetrazines exhibit orthogonal reactivity with amidines compared to the reactions of 1,2,4,5-tetrazines with strained alkynes researchgate.netacs.org.

The differing stabilities and reactivity profiles of the tetrazine isomers are a key focus in heterocyclic chemistry research.

| Isomer | Nitrogen Positions | Common Name | Stability (Monocyclic) | Key Reactivity in Research Contexts |

| 1,2,3,4-Tetrazine | 1, 2, 3, 4 | v-Tetrazine | Low (often fused/stabilized) | Studied in fused systems and as stabilized derivatives mdpi.comwikipedia.orgcolab.ws. |

| This compound | 1, 2, 3, 5 | as-Tetrazine | Moderate (recently synthesized) | Inverse electron-demand Diels-Alder reactions, reactions with amidines nih.govresearchgate.netacs.org. |

| 1,2,4,5-Tetrazine | 1, 2, 4, 5 | s-Tetrazine | Relatively High | Inverse electron-demand Diels-Alder reactions (tetrazine ligation) nih.govresearchgate.net. |

Historical Perspective of this compound Research Evolution

The study of 1,2,3,5-tetrazines has been marked by significant synthetic hurdles, which contributed to its status as the least explored tetrazine isomer for many years nih.gov.

Initial Challenges in Synthesis and Isolation of Monocyclic Aromatic 1,2,3,5-Tetrazines

For a long time, the synthesis and isolation of stable monocyclic aromatic 1,2,3,5-tetrazines proved challenging mdpi.comnih.govfishersci.ca. Early attempts to prepare these compounds were largely unsuccessful, highlighting the inherent synthetic difficulty associated with this heterocyclic system nih.gov. While polycyclic systems incorporating the this compound framework had been studied, the parent monocyclic structure remained elusive mdpi.comolemiss.edu.

Significant Breakthroughs and the Emergence of General Synthetic Methodologies for 1,2,3,5-Tetrazines

A significant breakthrough occurred with the first reported synthesis of a monocyclic this compound derivative, 2,6-diphenyl-1,2,3,5-tetrazine, in 2019 mdpi.com. This initial synthesis, while successful, was described as relatively laborious and limited to the preparation of a single compound nih.govsciencedaily.com.

More recently, a general synthetic methodology for accessing a range of 1,2,3,5-tetrazines was developed nih.govsciencedaily.comorganic-chemistry.org. This new method provides a more efficient route, typically involving five reaction steps from inexpensive starting materials sciencedaily.com. The approach often utilizes substituted or protected dihydro-1,2,3,5-tetrazines as key intermediates, requiring steps such as nitration and nucleophilic aromatic substitution for the removal of protecting groups nih.gov. This development has been crucial in making this class of heterocycles more accessible to the wider chemistry community for further research sciencedaily.com.

Rationale for Dedicated Academic Research on this compound Systems

Dedicated academic research on this compound systems is driven by several factors. Despite the extensive research on 1,2,4,5-tetrazines and their applications, the isomeric 1,2,3,5-tetrazines remained largely unexplored due to synthetic difficulties nih.govnih.gov. The recent development of general synthetic methods has now made systematic investigation possible sciencedaily.comorganic-chemistry.org.

Researchers are motivated by the prospect of uncovering unique reactivity patterns inherent to the 1,2,3,5-nitrogen arrangement researchgate.netacs.org. Initial studies have already revealed distinct reactivity compared to 1,2,4,5-tetrazines, particularly in ligation reactions with amidines nih.govresearchgate.netacs.org. This orthogonal reactivity is of significant interest for developing new chemical tools and methodologies researchgate.netacs.org.

Furthermore, exploring the fundamental properties, stability, and reactivity of this previously underexplored aromatic system contributes to a deeper understanding of heterocyclic chemistry and the impact of nitrogen placement on molecular behavior researchgate.netnih.gov. The potential for 1,2,3,5-tetrazines to serve as building blocks for novel molecules with potentially valuable features in various fields, including organic synthesis and chemical probes, provides a strong rationale for continued academic investigation sciencedaily.comorganic-chemistry.org.

| Research Focus Area | Rationale |

| Synthesis | Developing efficient and general routes to access diverse 1,2,3,5-tetrazines sciencedaily.comorganic-chemistry.org. |

| Reactivity | Understanding unique reaction patterns, especially with dienophiles and amidines nih.govresearchgate.netacs.org. |

| Comparative Studies | Highlighting differences and orthogonality with other tetrazine isomers, particularly 1,2,4,5-tetrazine researchgate.netacs.org. |

| Fundamental Properties | Investigating structural features, aromaticity, and stability researchgate.netnih.gov. |

Unique Reactivity Profiles and Orthogonal Characteristics for Advanced Chemical Transformations

1,2,3,5-Tetrazines exhibit distinct reactivity patterns, particularly in inverse electron demand Diels-Alder (IEDDA) reactions. nih.govnih.govorganic-chemistry.org They participate as the 4π-component in these cycloadditions, preferentially reacting with electron-rich or strained dienophiles. nih.govacs.org Initial studies with 4,6-diphenyl-1,2,3,5-tetrazine demonstrated its effective participation in IEDDA reactions, showing a comparable reactivity to 3,6-diphenyl-1,2,4,5-tetrazine (B188303) with electron-rich dienophiles. nih.govnih.govacs.org

A key feature of 1,2,3,5-tetrazines is their orthogonal reactivity compared to the well-known 1,2,4,5-tetrazines. nih.govnih.govorganic-chemistry.orgacs.orgresearchgate.net While 1,2,4,5-tetrazines are highly reactive with strained dienophiles (a reaction central to tetrazine ligation in click chemistry), 1,2,3,5-tetrazines display remarkably fast and efficient cycloaddition rates with amidines. nih.govnih.govacs.orgresearchgate.net This orthogonal reactivity allows for the potential concurrent use of both tetrazine isomers in sequential or orthogonal ligation reactions without significant competitive side reactions. nih.govacs.org

Detailed investigations into the reaction mechanism of 1,2,3,5-tetrazines with amidines have revealed that it proceeds through an addition/N₂ elimination/cyclization pathway, which differs from the generally expected concerted or stepwise Diels-Alder/retro Diels-Alder sequence observed in other azadiene cycloadditions. nih.govresearchgate.netresearchgate.netacs.org This mechanistic distinction provides insight into the unique reactivity of 1,2,3,5-tetrazines with amidines. nih.govacs.org

Substituent effects on the cycloaddition reactivity of 1,2,3,5-tetrazines have also been explored. Studies have shown that 4,6-dialkyl-1,2,3,5-tetrazines are generally more reactive towards amidines compared to 4,6-diaryl-1,2,3,5-tetrazines. nih.govorganic-chemistry.orgnih.govacs.orgacs.org Conversely, 1,2,3,5-tetrazines exhibit lower reactivity with strained olefins and alkynes (like cyclooctyne) compared to 1,2,4,5-tetrazines. nih.govacs.orgacs.org The cycloaddition reactions of 1,2,3,5-tetrazines typically show an exclusive C4/N1 mode of cycloaddition with predictable regioselectivity, where the most electron-rich atom of the dienophile attaches to C4. nih.govnih.govacs.org

The measured rate constants for the reaction of 1,2,3,5-tetrazines with amidines highlight their potential for use in click ligation reactions, with rates ranging from 10⁻¹ to 2 M⁻¹s⁻¹. nih.gov This high reactivity, combined with their orthogonality to 1,2,4,5-tetrazine chemistry, makes 1,2,3,5-tetrazines valuable tools for advanced chemical transformations and the synthesis of complex molecular architectures, such as substituted pyrimidines and 1,3,5-triazines. acs.orgresearchgate.netresearchgate.net

Potential for Novel Applications in Chemical Science and Interdisciplinary Fields

The unique reactivity and orthogonal characteristics of 1,2,3,5-tetrazines suggest significant potential for novel applications across various fields of chemical science and in interdisciplinary research. The development of a general synthesis has made these promising compounds more accessible for exploration in areas such as pharmaceuticals, chemical and biological probes, and materials science. organic-chemistry.orgeurekalert.org

Their rapid and selective reaction with amidines presents a new ligation strategy, termed this compound/amidine ligation, which complements the well-established 1,2,4,5-tetrazine/strained alkyne ligation (tetrazine ligation). nih.govnih.goveurekalert.orgacs.orgresearchgate.net This orthogonality is particularly valuable in chemical biology and bioconjugation, where the ability to perform multiple, independent reactions simultaneously or sequentially on complex biomolecules is highly desirable. nih.govnih.govacs.orgillinois.edunih.govgoogle.comtcichemicals.comfrontiersin.orgsigmaaldrich.com The this compound/amidine ligation could be utilized for site-specific labeling of biomolecules, the construction of complex molecular probes, or the assembly of functional materials under mild, biocompatible conditions. eurekalert.org

Beyond bioorthogonal chemistry, the ability of 1,2,3,5-tetrazines to participate in IEDDA reactions leading to substituted pyrimidines and 1,3,5-triazines is relevant to organic synthesis and medicinal chemistry. acs.orgresearchgate.net These heterocyclic scaffolds are prevalent in pharmaceuticals and other biologically active molecules. nih.govnih.govresearchgate.net The controlled and regioselective cycloaddition reactions of 1,2,3,5-tetrazines offer a powerful method for the construction of diverse substituted heterocycles. nih.govnih.govacs.org

Furthermore, the unique electronic and optical properties of fused systems containing the this compound core, such as pyrimido[2,1-d] nih.govacs.orgresearchgate.netacs.orgtetrazine, have attracted attention in materials science. ontosight.ai These compounds show potential as building blocks for novel conjugated polymers and oligomers with applications in optoelectronic devices like OLEDs and photovoltaic cells. ontosight.ai The high nitrogen content in tetrazine rings also makes them candidates for high energy density materials, although research in this area has historically focused more on 1,2,4,5-tetrazines and fused polycyclic systems. mdpi.comresearchgate.netsciengine.comrsc.org

The exploration of 1,2,3,5-tetrazines is still relatively nascent compared to their 1,2,4,5-tetrazine isomers. However, the recent breakthroughs in their synthesis and the initial characterization of their unique reactivity profiles, particularly their orthogonal reactivity with amidines, lay a strong foundation for future research and the development of novel applications in chemical synthesis, chemical biology, materials science, and potentially other interdisciplinary fields. nih.govorganic-chemistry.orgeurekalert.org

Structure

2D Structure

3D Structure

特性

CAS番号 |

592-59-6 |

|---|---|

分子式 |

C2H2N4 |

分子量 |

82.06 g/mol |

IUPAC名 |

1,2,3,5-tetrazine |

InChI |

InChI=1S/C2H2N4/c1-3-2-5-6-4-1/h1-2H |

InChIキー |

ZFXBERJDEUDDMX-UHFFFAOYSA-N |

SMILES |

C1=NC=NN=N1 |

正規SMILES |

C1=NC=NN=N1 |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for 1,2,3,5 Tetrazines and Their Derivatives

General Synthetic Routes to Monocyclic Aromatic 1,2,3,5-Tetrazines

The development of general synthetic routes to monocyclic aromatic 1,2,3,5-tetrazines has been a notable achievement, providing access to this previously underexplored class of heterocycles nih.govacs.org.

Approaches Involving Construction of Consecutive Nitrogen-Nitrogen Bonds

A principal challenge in the synthesis of 1,2,3,5-tetrazines lies in the construction of the two consecutive nitrogen-nitrogen bonds, a structural feature not present in 1,2,4,5-tetrazines but found in 1,2,3-triazines nih.govthieme-connect.com. Synthetic strategies have been developed to address this challenge. One approach involves the reaction of (sulfinylamino)benzene with a 1,2,3-triazolium N-ylide to form an N²,N⁵-diaryl-substituted-2,5-dihydro-1,2,3,5-tetrazine intermediate thieme-connect.com.

Precursor Chemistry and Cyclization Pathways

The synthesis of monocyclic aromatic 1,2,3,5-tetrazines often utilizes specific precursors that undergo cyclization to form the desired ring system. Early approaches involved using substituted or protected dihydro-1,2,3,5-tetrazines as key intermediates nih.govacs.org. For instance, the preparation of 4,6-diphenyl-1,2,3,5-tetrazine involved a sequence starting from a dihydro-1,2,3,5-tetrazine bearing p-nitrophenyl groups as N-substituents. This required steps such as hydrogenation to reduce the N-substituents, followed by oxidation to yield the aromatic tetrazine nih.gov.

Synthesis of Functionalized 1,2,3,5-Tetrazine Scaffolds

The ability to synthesize functionalized this compound scaffolds is crucial for exploring their diverse applications. Methods have been developed to introduce substituents at varying positions on the tetrazine ring thieme-connect.comresearchgate.net.

Introduction of Substituents at Varying Ring Positions

Substituents can be introduced onto the this compound core, influencing its reactivity and properties nih.govacs.org. Studies have explored the synthesis of 4,6-disubstituted 1,2,3,5-tetrazines, demonstrating the feasibility of incorporating different groups at these positions nih.govacs.org. The nature of these substituents, whether alkyl or aryl, has been shown to impact the reactivity of the tetrazine in subsequent reactions nih.gov.

Strategies for Orthogonal Functionalization

Orthogonal functionalization strategies are important for selectively modifying 1,2,3,5-tetrazines, particularly when aiming for applications in areas like bioconjugation. The reactivity of 1,2,3,5-tetrazines, particularly in inverse electron demand Diels-Alder reactions, has been investigated, revealing unique reactivity patterns compared to the isomeric 1,2,4,5-tetrazines nih.govthieme-connect.com.

Research has shown that 1,2,3,5-tetrazines display remarkable cycloaddition rates with amidines, a reaction that can be used orthogonally to the well-established reaction of 1,2,4,5-tetrazines with strained alkenes/alkynes nih.govnih.govresearchgate.net. This orthogonal reactivity allows for selective functionalization in the presence of other reactive groups nih.govnih.govresearchgate.net. Studies have defined the intrinsic and cycloaddition reactivities of substituted 1,2,3,5-tetrazines, providing a foundation for future functionalization strategies nih.gov.

Comparison of Synthetic Efficiency and Scope Across Isomeric Tetrazines

The synthesis of this compound and its derivatives is generally considered more challenging compared to the synthesis of the isomeric 1,2,4,5-tetrazines. nih.govresearchgate.net This difficulty is primarily attributed to the requirement for constructing two consecutive nitrogen-nitrogen bonds in the 1,2,3,5-isomer, a feature not present in 1,2,4,5-tetrazines. nih.gov

While 1,2,4,5-tetrazines are commonly synthesized through methods like the Pinner synthesis or oxidative aromatization of dihydro precursors, these approaches are not directly applicable or as efficient for the 1,2,3,5-system due to the different arrangement of nitrogen atoms. nih.govmdpi.comresearchgate.net Early attempts to synthesize monocyclic aromatic 1,2,3,5-tetrazines were limited, and a general synthetic approach for this class of compounds was reported more recently. nih.govnih.gov

The first general synthesis of 4,6-disubstituted 1,2,3,5-tetrazines involved an approach utilizing oxidative aromatization of dihydro-1,2,3,5-tetrazines as a key step. nih.gov This method requires the preparation of substituted dihydro-1,2,3,5-tetrazines, often involving specific reaction cascades and the use of auxiliaries for cleavable removal. nih.gov While successful in providing access to this class of compounds, the synthetic routes can be more involved compared to the established methods for 1,2,4,5-tetrazines.

Beyond synthetic accessibility, the isomeric tetrazines exhibit distinct reactivity profiles, which also influences their synthetic scope and applications. 1,2,4,5-Tetrazines are well-known for their rapid inverse electron-demand Diels-Alder reactions with strained dienophiles, a reactivity exploited in "tetrazine ligation" for bioorthogonal chemistry. nih.govresearchgate.netacs.org In contrast, 1,2,3,5-tetrazines display remarkable cycloaddition rates and efficiencies with amidines, a reactivity pattern termed "this compound/amidine ligation". nih.govresearchgate.netacs.org This orthogonal reactivity means that the two isomeric systems can be used concurrently without significant competitive reactions under appropriate conditions. researchgate.netacs.org

Computational studies have suggested differences in stability between the isomers, with this compound potentially having decreased kinetic stability but greater thermodynamic stability compared to 1,2,4,5-tetrazine (B1199680). nih.gov Despite being predictably less stable than 1,2,4,5-tetrazines, reported 1,2,3,5-tetrazines have shown surprising stability under normal laboratory conditions. nih.gov

The scope of substituents that can be introduced onto the tetrazine ring also varies between isomers depending on the synthetic methodology. The general synthesis of 1,2,3,5-tetrazines has enabled the preparation of derivatives with aryl, alkyl, or mixed aryl/alkyl substituents at the C4 and C6 positions, allowing for studies on the electronic and steric effects of these substituents on reactivity. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1,2,3,5 Tetrazines

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

1,2,3,5-Tetrazines have been shown to effectively participate as the electron-deficient 4π component in inverse electron demand Diels-Alder reactions. nih.govnih.govacs.org Initial studies indicate that their reactivity with electron-rich dienophiles can be comparable to that of isomeric 3,6-diphenyl-1,2,4,5-tetrazine (B188303). nih.govnih.govacs.org

Reactivity with Electron-Rich Dienophiles (e.g., Enamines, Ynamines, Ketene (B1206846) Acetals)

4,6-Dialkyl-1,2,3,5-tetrazines have been found to react readily with electron-rich dienophiles, including enamines, ynamines, and ketene acetals, under mild conditions to yield pyrimidine (B1678525) products. nih.gov This indicates that 1,2,3,5-tetrazines can engage in IEDDA reactions with these types of dienophiles. nih.govnih.govacs.org Competitive studies with ynamines have shown that 1,2,3,5-tetrazine can exhibit a competitive, though slightly lower, reactivity compared to 1,2,4,5-tetrazine (B1199680) with this class of dienophiles. nih.govacs.org

Reactivity with Strained Dienophiles (e.g., Cyclooctyne)

While 1,2,4,5-tetrazines are well-known for their rapid reactions with strained dienophiles like cyclooctyne, research suggests that 1,2,3,5-tetrazines exhibit lower reactivity towards strained olefins and alkynes compared to their 1,2,4,5-isomers. nih.govacs.org Despite this, 4,6-diphenyl-1,2,3,5-tetrazine has been shown to react with strained alkynes through a C4/N1 cycloaddition mode. thieme-connect.com

Substituent Effects on Cycloaddition Reactivity and Scope

Studies on 1,2,3,5-tetrazines have begun to investigate the effect of substituents on their cycloaddition reactivity and scope. nih.govacs.orgorganic-chemistry.org This research provides a foundation for understanding how modifications to the tetrazine core influence its behavior in IEDDA reactions. nih.govacs.orgorganic-chemistry.org

Stereochemical and Regiochemical Outcomes of Cycloaddition

Investigations into the cycloaddition reactions of 1,2,3,5-tetrazines have revealed an exclusive C4/N1 cycloaddition mode. nih.govnih.govacs.orgthieme-connect.comacs.org The regioselectivity of these reactions is predictable, with the most electron-rich atom of the dienophile attaching to the C4 position of the tetrazine. nih.govnih.govacs.org

Reactions with Amidines

1,2,3,5-Tetrazines react rapidly, efficiently, and selectively with amidines. nih.govnih.govacs.orgresearchgate.netacs.orgresearchgate.net This reaction pathway exhibits an orthogonal reactivity compared to the typical reactions of 1,2,4,5-tetrazines, such as those with strained alkenes and alkynes. nih.govnih.govthieme-connect.comacs.orgacs.org

Reaction Pathways and Product Formation (e.g., Pyrimidines, 1,3,5-Triazines)

The reaction of 1,2,3,5-tetrazines with amidines leads to the formation of pyrimidines and 1,3,5-triazines. nih.govresearchgate.netacs.orgresearchgate.net Mechanistic investigations, including the use of 15N-labeling and kinetic studies, supported by computational analysis, indicate that this reaction proceeds through a stepwise addition/N2 elimination/cyclization pathway. nih.govacs.orgresearchgate.netacs.orgresearchgate.net This is in contrast to the concerted or stepwise Diels-Alder/retro Diels-Alder sequence often expected for similar reactions. researchgate.netacs.orgresearchgate.net The rate-limiting step is the initial nucleophilic attack of the amidine nitrogen on the C4 of the tetrazine. acs.org The subsequent elimination of dinitrogen is energetically favored. acs.org

Detailed Mechanistic Elucidation

Mechanistic studies have provided significant insights into the reaction pathways of 1,2,3,5-tetrazines, moving beyond the initial assumptions of concerted or stepwise Diels-Alder mechanisms. escholarship.orgresearchgate.netacs.org

Distinguishing Between Diels-Alder and Addition/N2 Elimination/Cyclization Pathways

Initially, a concerted or stepwise Diels-Alder reaction followed by retro Diels-Alder and elimination was considered a possible mechanism for the reaction between amidines and 1,2,3,5-tetrazines, leading to 1,3,5-triazine (B166579) products. escholarship.orgacs.orgresearchgate.net However, an alternative stepwise addition/N2 elimination/cyclization mechanism has been proposed, particularly given the increased polarity of the reactants. escholarship.orgacs.orgresearchgate.net This alternative pathway is initiated by a nucleophilic attack of the amidine nitrogen on a carbon of the tetrazine ring, followed by the loss of dinitrogen (N2), and subsequent electrocyclization and elimination to yield the products. escholarship.orgacs.orgresearchgate.net Experimental and computational studies, including 15N-labeling and kinetic investigations, have provided strong evidence supporting the stepwise addition/N2 elimination/cyclization pathway as more likely than the Diels-Alder sequence for the reaction of 1,2,3,5-tetrazines with amidines. escholarship.orgresearchgate.netnih.govacs.orgacs.org The disfavored stepwise formation of a Diels-Alder cycloadduct further supports the addition/N2 elimination/cyclization route. researchgate.netnih.govacs.org

Kinetic Studies and Substituent Electronic Effects (Hammett Plots)

Kinetic studies have been crucial in understanding the reactivity of 1,2,3,5-tetrazines and the influence of substituents. The reaction rates of 1,2,3,5-tetrazines with a series of para-substituted benzamidines have been monitored, and the conversion was determined by observing either product formation or reactant consumption. researchgate.net A significant electronic effect of the para-substituents on the benzamidines on the reaction rate has been observed. escholarship.orgacs.org Benzamidines with electron-donating substituents exhibited greater reactivity, while those with electron-withdrawing substituents reacted more slowly. escholarship.orgacs.org The difference in reactivity between the most electron-rich and most electron-deficient amidines can be substantial, up to 10- to 15-fold. escholarship.orgacs.org The relative reaction rates have been found to fit a linear Hammett plot, yielding a ρ value of -1.26 for this compound reacting with these amidines. escholarship.orgacs.orgnih.gov This negative ρ value is consistent with the accumulation of a partial positive charge on the amidine carbon in the rate-determining step, supporting the initiation of the reaction by nucleophilic attack of the amidine nitrogen onto the tetrazine. acs.orgnih.gov

Furthermore, substituent effects on the this compound itself impact reactivity. 4,6-dialkyl substituted 1,2,3,5-tetrazines have been found to be even more reactive than 4,6-diaryl substituted 1,2,3,5-tetrazines in reactions with amidines. nih.gov The introduction of electron-donating p-methoxy groups on the phenyl substituents of diaryl-substituted 1,2,3,5-tetrazines slows the reaction, while electron-withdrawing p-carbomethoxy substituents increase the rate, reflecting the role of tetrazine as the electron-deficient partner. nih.gov

Here is a data table summarizing representative kinetic data (derived from search results):

| This compound Substituents | Amidine Substituents (para to amine) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Hammett σₚ | ρ Value |

| 4,6-diphenyl | Electron-donating (e.g., OMe) | Slower | Negative | -1.26 escholarship.orgacs.orgnih.gov |

| 4,6-diphenyl | Hydrogen (Benzamidine) | Reference rate | 0 | -1.26 escholarship.orgacs.orgnih.gov |

| 4,6-diphenyl | Electron-withdrawing (e.g., CO₂Me) | Faster | Positive | -1.26 escholarship.orgacs.orgnih.gov |

| 4,6-dialkyl | Faster than 4,6-diaryl with amidines nih.gov |

Isotopic Labeling Studies (e.g., 15N-Labeling) for Mechanistic Insight

Isotopic labeling studies, particularly using 15N, have been instrumental in deciphering the reaction mechanism of 1,2,3,5-tetrazines with amidines. escholarship.orgresearchgate.netnih.govacs.orgacs.org These studies help distinguish between potential pathways, such as the Diels-Alder mechanism and the addition/N2 elimination/cyclization route. escholarship.orgacs.orgnih.gov

The expected outcome of 15N-labeling differs for the two proposed mechanisms. A Diels-Alder mechanism would ideally lead exclusively to singly 15N-labeled products when using doubly 15N-labeled amidines. escholarship.orgacs.orgresearchgate.netnih.gov In contrast, the addition/N2 elimination/cyclization mechanism could potentially yield a mixture of singly and doubly 15N-labeled products, depending on the fate of the labeled nitrogen atoms during the process. escholarship.orgacs.orgresearchgate.netnih.gov

Experimental results using doubly 15N-labeled amidines in reactions with 1,2,3,5-tetrazines have shown the formation of both singly and doubly 15N-labeled 1,3,5-triazine products. acs.orgnih.gov The observed ratio of singly and doubly labeled products varies depending on the substituents on both the tetrazine and the amidine. nih.gov For instance, the reaction between a specific this compound and a doubly 15N-labeled amidine provided a nearly 1:1 mixture of singly and doubly labeled product in one case, an observation that clearly rules out a concerted or stepwise cycloaddition mechanism that would only yield singly labeled products. acs.orgnih.gov This outcome strongly supports the stepwise addition/N2 elimination/cyclization pathway. escholarship.orgresearchgate.netacs.orgnih.gov

Furthermore, 15N distribution in the labeled products has provided insights into the regioselectivity of the reaction. nih.gov

Orthogonal Reactivity Patterns in Multicomponent Systems

1,2,3,5-Tetrazines exhibit orthogonal reactivity patterns, particularly when compared to the more widely studied 1,2,4,5-tetrazines. escholarship.orgresearchgate.netnih.govacs.orgacs.org This distinct reactivity allows for their use in multicomponent systems where selective reactions are desired. escholarship.orgresearchgate.netnih.govacs.orgacs.org

Other Reaction Types and Pathways

Nucleophilic Substitution and Coupling Reactions of Derivatives

1,2,3,5-Tetrazines, as electron-deficient aromatic systems due to the presence of multiple electronegative nitrogen atoms, are susceptible to nucleophilic attack and can participate in various coupling reactions bohrium.com. While the inverse electron-demand Diels-Alder reaction is a well-known reactivity pathway for tetrazines, particularly the 1,2,4,5-isomer nih.govgoogle.com, nucleophilic substitution and coupling reactions of this compound derivatives also represent important routes for functionalization and the synthesis of more complex molecules.

Research indicates that 1,2,3,5-tetrazines react rapidly and efficiently with amidines to form pyrimidines or 1,3,5-triazines researchgate.netresearchgate.netacs.org. This reaction exhibits an orthogonality with the well-established 1,2,4,5-tetrazine-based conjugation chemistry researchgate.netresearchgate.net. Mechanistic investigations into the reaction between 1,2,3,5-tetrazines and amidines suggest a stepwise addition/N₂ elimination/cyclization pathway rather than a concerted or stepwise Diels-Alder mechanism researchgate.netacs.org. The rate-determining step is proposed to be the initial nucleophilic attack of the amidine nitrogen on the C4 carbon of the this compound ring researchgate.netacs.org.

Studies on 4,6-disubstituted 1,2,3,5-tetrazines have shown that the electronic nature of the substituents significantly influences the reaction rate with amidines nih.gov. Electron-donating groups on the phenyl substituents of 4,6-diaryl-1,2,3,5-tetrazines can slow down the reaction, while electron-withdrawing groups can increase the rate, consistent with the tetrazine acting as the electron-deficient species nih.gov.

| Substituent on Phenyl Ring (4,6-diaryl-1,2,3,5-tetrazine) | Effect on Reaction Rate with Amidine |

|---|---|

| p-methoxy (electron-donating) | Slows reaction (approx. 60-fold decrease) nih.gov |

| p-carbomethoxy (electron-withdrawing) | Increases reaction (approx. 6-fold increase) nih.gov |

While much of the literature on nucleophilic substitution and coupling reactions focuses on the isomeric 1,2,4,5-tetrazines mdpi.combeilstein-journals.orgresearchgate.netub.eduresearchgate.netrsc.orgacs.orgchemrxiv.org, the fundamental electron-deficient nature of the this compound ring suggests similar potential for such transformations on appropriately substituted derivatives. For instance, the synthesis of 1,2,3,5-tetrazines has been reported to involve challenging SNAr reactions for the removal of N-aryl substituents in the preparation of the dihydro-1,2,3,5-tetrazine core structure nih.gov. This highlights the susceptibility of the tetrazine ring system to nucleophilic aromatic substitution under certain conditions.

Although direct examples of traditional coupling reactions like Suzuki or Buchwald-Hartwig specifically applied to 1,2,3,5-tetrazines are less documented compared to their 1,2,4,5-isomers researchgate.netacs.org, the reactivity observed with nucleophiles like amidines suggests that with appropriate leaving groups and reaction conditions, coupling reactions could be developed for this compound derivatives. The electron-deficient nature of the ring would likely necessitate specific strategies, potentially involving activated leaving groups or specialized catalytic systems.

The study of nucleophilic attack on nitrogen in 1,2,4,5-tetrazines by silyl-enol ethers, mediated by Lewis acids, indicates that the electronic density within the tetrazine ring, influenced by substituents, affects the favorability of nucleophilic addition pathways chemrxiv.org. This principle could also be relevant to 1,2,3,5-tetrazines, where substituents would likely play a role in modulating their reactivity towards various nucleophiles and in coupling processes.

Further research is needed to fully explore the scope of nucleophilic substitution and coupling reactions specifically for 1,2,3,5-tetrazines and their derivatives, building upon the understanding of their intrinsic reactivity patterns.

Advanced Spectroscopic and Structural Characterization of 1,2,3,5 Tetrazines in Research

Spectroscopic Probes for Mechanistic Studies

Spectroscopic methods play a crucial role in elucidating the reaction mechanisms involving 1,2,3,5-tetrazines, providing insights into intermediate species, reaction kinetics, and structural transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of 1,2,3,5-tetrazines and for monitoring their reactions in situ. Both ¹H and ¹³C NMR are commonly employed. For example, the ¹H NMR spectrum of 4,6-diphenyl-1,2,3,5-tetrazine shows a single set of phenyl peaks, indicating free rotation of the phenyl ring in solution. nih.gov Characteristic downfield ¹³C NMR signals for the tetrazine ring carbons are observed, with chemical shifts varying depending on the substituents. nih.gov Tetrazine carbons adjacent to aryl substituents typically appear between 164.6 and 162.1 ppm, while those adjacent to alkyl substituents are found between 173.7 and 170.2 ppm. nih.gov

NMR spectroscopy is particularly valuable for monitoring the progress of reactions involving 1,2,3,5-tetrazines. In studies of the reaction between 1,2,3,5-tetrazine derivatives and amidines, ¹H NMR monitoring has shown the clean formation of products without detectable reaction intermediates, suggesting that the initial step is rate-limiting. acs.orgnih.govescholarship.org The technique can also be used to determine reaction kinetics by observing the consumption of reactants or the formation of products over time. nih.govnih.govescholarship.org Furthermore, ¹⁵N NMR studies, particularly with ¹⁵N-labeled compounds, can provide detailed information about the fate of nitrogen atoms during reactions and help elucidate complex mechanisms, such as distinguishing between concerted and stepwise pathways. nih.govacs.orgnih.govescholarship.orgresearchgate.net For instance, ¹⁵N-labeling studies combined with NMR analysis have been used to support a stepwise addition/N₂ elimination/cyclization mechanism in the reaction of 1,2,3,5-tetrazines with amidines. nih.govacs.orgnih.govescholarship.orgresearchgate.net

Mass Spectrometry for Reaction Product Identification and Isotopic Tracing

Mass spectrometry (MS) is an essential tool for identifying reaction products and intermediates involving 1,2,3,5-tetrazines, as well as for isotopic tracing experiments. High-resolution mass spectrometry (HRMS) can accurately determine the elemental composition of reaction products. up.ac.za Electrospray ionization mass spectrometry (ESI-MS) is frequently used to analyze reaction mixtures and confirm the formation of expected products, including those from cycloaddition reactions. researchgate.netub.eduumassmed.edu MS can also be employed to monitor the progress of reactions and identify the presence of specific species. researchgate.net

Isotopic tracing using mass spectrometry is particularly powerful for mechanistic investigations. By incorporating stable isotopes, such as ¹⁵N, into the reactants, researchers can track the movement of specific atoms throughout a reaction pathway. nih.govacs.orgresearchgate.net The ratio of labeled products, as determined by HRMS, can provide critical evidence to support or refute proposed reaction mechanisms. nih.govacs.orgresearchgate.net For example, in studies of the reaction between 1,2,3,5-tetrazines and ¹⁵N-labeled amidines, HRMS analysis has been used to quantify the incorporation of the ¹⁵N label in the triazine products, providing insights into the reaction mechanism. nih.govacs.orgresearchgate.net

X-ray Diffraction Studies for Solid-State Structural Analysis of Derivatives

X-ray diffraction (XRD), particularly single-crystal X-ray diffraction, provides unambiguous determination of the solid-state structure and conformation of this compound derivatives. This technique yields precise information about bond lengths, bond angles, and molecular packing arrangements. For instance, X-ray crystallography has been used to determine the structure and solid-state conformation of 2,5-dihydro-1,2,3,5-tetrazine derivatives, revealing that the dihydrotetrazine core adopts boat conformations. nih.gov In contrast, the aromatic this compound ring in a monocyclic derivative was found to be nearly coplanar with equalization of bond lengths, depicting aromatic character. nih.gov

X-ray diffraction is also crucial for characterizing the structures of metal complexes incorporating tetrazine ligands, providing insights into coordination modes and structural consequences of electron transfer. acs.orgnih.gov Powder X-ray diffraction methods can be used to determine the crystal structure of polycrystalline samples, such as high-energy derivatives of fused tetrazine systems. mdpi.com

Advanced Spectroscopic Techniques for Electronic Structure Investigation (e.g., UV-Vis for electronic transitions, EPR for radical species)

Advanced spectroscopic techniques provide valuable information about the electronic structure and properties of 1,2,3,5-tetrazines, including their electronic transitions and the presence of radical species.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing radical species involving tetrazine units. Tetrazines can undergo reversible reduction to form radical anions, and EPR spectroscopy can confirm the presence of these paramagnetic species. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net EPR studies, including X- and W-band EPR, have been used to investigate the electronic structure of radical species derived from tetrazines and to confirm that electron addition is primarily localized on the tetrazine ring. acs.orgnih.gov EPR spectroscopy, sometimes combined with ENDOR, is also employed in the study of metal complexes containing tetrazinyl radical ligands to probe magnetic exchange coupling and verify the radical nature of the ligand. researchgate.netrsc.orgosti.gov

UV-Vis Absorption Data for a Representative this compound Derivative nih.gov

| Transition | Wavelength (nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |

| π-π | 275 | 2.52 × 10⁴ |

| n-π | 396 | 4.90 × 10² |

Note: Data is for 4,6-diphenyl-1,2,3,5-tetrazine in CH₃CN.

Comparison of Reactivity and Mechanism Studies using NMR and MS nih.govacs.orgnih.govescholarship.orgresearchgate.net

| Technique Used | Information Gained | Key Findings for 1,2,3,5-Tetrazines + Amidines |

| ¹H NMR Monitoring | Reaction progress, intermediate detection, kinetics | Clean product formation, initial step is rate-limiting, reaction rate determination |

| ¹³C NMR | Structural characterization, substituent effects | Characteristic chemical shifts for tetrazine carbons |

| ¹⁵N NMR (with ¹⁵N-labeling) | Nitrogen atom fate, mechanistic insights | Supports stepwise addition/N₂ elimination/cyclization mechanism |

| Mass Spectrometry (HRMS, ESI-MS) | Product identification, elemental composition, isotopic tracing | Confirmation of product structures, quantification of labeled products |

Theoretical and Computational Studies of 1,2,3,5 Tetrazine Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the molecular and electronic structure of 1,2,3,5-tetrazine and its derivatives. These calculations provide valuable information about geometries, energies, charge distributions, and molecular orbitals.

Density Functional Theory (DFT) Applications

DFT is a powerful computational method used to study the electronic structure of molecules. For this compound systems, DFT calculations have been applied to determine optimized molecular geometries, vibrational frequencies, and relative energies of different conformers. scielo.org.za Studies have utilized various DFT functionals and basis sets to investigate the electronic structure and properties of this compound derivatives. For instance, DFT calculations at the B3LYP/6-311G* level have been used to study the electronic structure and natural bond orbitals of 3,6-dihydrazino-1,2,4,5-tetrazine. jlu.edu.cn Another study employed the M06-2X density functional augmented with Grimme's D3 dispersion correction and the def2TZVP basis set for computational studies of reactions involving this compound. acs.org DFT calculations have also been used to analyze the magnetic response properties of this compound derivatives, indicating that unsubstituted this compound is almost as aromatic as benzene (B151609) based on induced current densities and magnetic fields. rsc.orgnih.gov

Analysis of Frontier Molecular Orbitals (FMOs) and Orbital Overlap

Analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity and electronic interactions of this compound. Computational studies have examined the FMOs of this compound to predict its behavior in cycloaddition reactions. scielo.org.zafishersci.cauni.lu The interaction between the LUMO of the electron-deficient this compound and the HOMO of an electron-rich dienophile plays a significant role in determining the reaction pathway and regioselectivity in inverse electron-demand Diels-Alder reactions. scielo.org.zafishersci.cauni.lu While 1,2,4,5-tetrazines are known for their high reactivity with strained dienophiles, attributed to favorable distortion energy and orbital overlap in the transition state, computational studies suggest that the interaction energy of an amidine with a this compound is much more favorable than with a 1,2,4,5-tetrazine (B1199680) in certain reactions. nih.govnih.gov

Prediction and Elucidation of Reaction Mechanisms and Kinetics

Computational methods are invaluable for predicting and elucidating the complex reaction mechanisms and kinetics involving this compound. These studies help to identify transition states, calculate activation energies, and predict rate constants, providing a detailed picture of the reaction pathway.

Transition State Analysis

Transition state analysis using computational methods allows for the identification and characterization of the high-energy points along a reaction pathway, providing insights into the energy barrier and the molecular rearrangements that occur during the reaction. For reactions involving this compound, transition state analysis has been employed to understand the mechanism of cycloaddition reactions. scielo.org.zarsc.orguni.luresearchgate.netacs.orgresearchgate.netnih.gov Studies on the reaction of 1,2,3,5-tetrazines with amidines have utilized transition state analysis to support a stepwise addition/N2 elimination/cyclization mechanism, rather than a concerted or stepwise Diels-Alder pathway. researchgate.netnih.gov The analysis of transition states has indicated that the initial nucleophilic attack of the amidine on the tetrazine ring is the rate-determining step. acs.orgresearchgate.netnih.govnih.gov

Activation Energy Calculations and Rate Constant Predictions

Computational calculations of activation energies provide quantitative measures of the energy barrier that must be overcome for a reaction to occur, directly correlating with the reaction rate. Studies involving this compound have calculated activation energies to understand the kinetics of its reactions. scielo.org.zafishersci.cauni.lu These calculations have been used to compare the reactivity of 1,2,3,5-tetrazines with other azadienes and to assess the influence of substituents on reaction rates. nih.govnih.gov For instance, computational studies have shown that the activation energy for the reaction of 1,2,3,5-tetrazines with amidines is consistent with the initial nucleophilic addition being the rate-limiting step. acs.orgnih.gov Rate constant predictions based on computational data further support the proposed mechanisms and provide valuable information for designing and optimizing reactions. scielo.org.zafishersci.cauni.lu

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies, often complemented by computational calculations, provide experimental and theoretical evidence about the transition state structure and the atoms involved in the rate-determining step. For this compound reactions, KIE studies, in conjunction with computational investigations, have been used to gain detailed mechanistic insights. rsc.orgresearchgate.netacs.orgnih.gov These studies have helped to confirm the nature of the rate-limiting step and to distinguish between possible reaction pathways, such as concerted versus stepwise mechanisms. researchgate.netnih.gov For example, 15N-labeling and KIE studies, supported by computational investigations, have provided strong evidence for an addition/N2 elimination/cyclization mechanism in the reaction of 1,2,3,5-tetrazines with amidines. acs.orgresearchgate.netnih.govresearchgate.net

Aromaticity Assessment and Electron Delocalization

The concept of aromaticity is central to understanding the stability and properties of cyclic conjugated systems like tetrazines. For this compound, computational studies have been employed to assess its aromatic character using various criteria. Despite being a 6π-electron system, satisfying Hückel's rule, the presence of multiple adjacent nitrogen atoms with lone pairs can introduce complexities due to potential lone pair repulsions youtube.com.

Computational studies utilizing methods such as the gauge-including magnetically induced current (GIMIC) method suggest that unsubstituted this compound is nearly as aromatic as benzene researchgate.net. This indicates a significant degree of electron delocalization within the ring. Analysis of bond lengths in the this compound core of substituted derivatives, such as 4,6-diphenyl-1,2,3,5-tetrazine, shows equalization of C–N and N–N bond lengths, falling between typical single and double bond values, which is indicative of aromatic character nih.gov. For instance, C–N bond lengths were observed in the range of 1.338–1.356 Å, and N–N bond lengths between 1.326–1.328 Å, compared to typical values for C–N (1.416 Å), C=N (1.279 Å), N–N (1.420 Å), and N=N (1.240 Å) nih.gov.

Different aromaticity indices can provide varying perspectives on the degree of aromaticity across different azine systems. According to the HOMA index, aromaticity generally decreases with increasing nitrogen content, but the relative order can vary depending on the index used hse.ru. For tetrazines, some indices predict the order of aromaticity as 1,2,3,4-tetrazine (B1252208) > this compound > 1,2,4,5-tetrazine, while others suggest a different order hse.ru. The presence of contiguous nitrogen atoms in isomers like 1,2,3,4-tetrazine can lead to higher predicted aromaticity based on certain criteria hse.ru.

Electron delocalization in this compound involves the π-electrons of the conjugated system. Computational methods like localized orbital locator (LOL) and electron localization function (ELF) can be used to examine the delocalization characters of both out-of-plane and in-plane π-electrons in bonding regions researchgate.net.

Stability Studies: Kinetic and Thermodynamic Stability Predictions

Computational studies have provided valuable insights into the relative stability of this compound compared to its isomers, particularly the more widely studied 1,2,4,5-tetrazine. These studies often predict differences in both kinetic and thermodynamic stability.

Computational stability profiles suggest that this compound has decreased kinetic stability but greater thermodynamic stability compared to 1,2,4,5-tetrazine nih.gov. Specifically, the activation energy for decomposition is predicted to be approximately 14 kcal/mol lower for this compound than for 1,2,4,5-tetrazine, indicating a lower kinetic barrier to decomposition for the 1,2,3,5-isomer nih.gov. Conversely, this compound is predicted to be thermodynamically more stable than 1,2,4,5-tetrazine by 7–8 kcal/mol nih.gov.

The inherent instability of the parent monocyclic this compound is attributed, in part, to the electrostatic repulsion between the lone pairs on adjacent nitrogen atoms youtube.comcolab.ws. This repulsion can destabilize the molecule despite its aromatic character youtube.com.

Experimental studies on the thermal stability of a substituted this compound, 4,6-diphenyl-1,2,3,5-tetrazine, showed that it undergoes thermal decomposition at elevated temperatures, yielding benzonitrile (B105546) and nitrogen gas nih.gov. Kinetic monitoring by 1H NMR at 80 °C revealed a first-order rate constant of 0.0293 h⁻¹ (8.15 × 10⁻⁶ s⁻¹) for this decomposition nih.gov. Differential scanning calorimetry indicated an onset decomposition temperature of 138 °C for this substituted derivative nih.gov.

While much of the computational work on the stability of substituted tetrazines focuses on the 1,2,4,5-isomer in the context of high-energy density materials, general principles regarding the impact of substituents on thermal stability can be relevant acs.orgresearchgate.netresearchgate.net. For 1,2,4,5-tetrazines, the stability is often dictated by the decomposition of the less stable substituent rather than the tetrazine ring itself researchgate.net.

Impact of Substituents on Electronic Structure and Reactivity

Substituents on the this compound ring can significantly influence its electronic structure and, consequently, its reactivity. Theoretical studies, often employing density functional theory (DFT), are valuable in understanding these effects.

The electronic effect of substituents plays a large role in the reactivity of 1,2,3,5-tetrazines, particularly in cycloaddition reactions nih.govnih.govescholarship.org. For instance, in reactions with benzamidines, 4,6-diaryl-substituted 1,2,3,5-tetrazines show a significant electronic effect nih.gov. The introduction of electron-donating groups, such as p-methoxy groups on phenyl substituents, slows down the reaction rate, while electron-withdrawing groups, like p-carbomethoxy substituents, lead to an increase in the reaction rate nih.gov. This suggests that the tetrazine acts as the electron-deficient component in these reactions nih.gov.

Computational studies can help elucidate the impact of substituents on frontier molecular orbital (FMO) energies, such as the LUMO, which are crucial for predicting reactivity in inverse electron-demand Diels-Alder reactions where tetrazines typically act as the diene researchgate.netresearchgate.netnih.gov. Electron-withdrawing groups generally lower the LUMO energy of tetrazines, leading to stronger interactions with the HOMO of dienophiles and thus increasing reactivity researchgate.netresearchgate.net. Conversely, electron-donating groups tend to increase the LUMO energy, decreasing reactivity in such reactions.

The position of substituents on the this compound ring can also influence the electronic structure and regioselectivity of reactions nih.gov. Computational studies can help predict preferred reaction pathways and the influence of steric and electronic factors of substituents on these pathways nih.govnih.gov.

Comparison studies with the 1,2,4,5-tetrazine isomer highlight the distinct reactivity patterns influenced by the core structure and substituents nih.govnih.gov. While 1,2,4,5-tetrazines are known for their reactivity with electron-rich dienophiles, 1,2,3,5-tetrazines can exhibit different preferences, such as outstanding reactivity toward heterodienophiles like amidines nih.gov.

Emerging Research Applications of 1,2,3,5 Tetrazine Derivatives

Role in Synthetic Organic Chemistry for Heterocycle Construction

1,2,3,5-Tetrazine derivatives serve as valuable building blocks in synthetic organic chemistry, particularly for the construction of diverse heterocyclic systems through cycloaddition reactions. nih.govresearchgate.netnih.govnih.govorganic-chemistry.org Their electron-deficient nature allows them to act as the 4π component in inverse electron-demand Diels-Alder reactions with various electron-rich dienophiles. nih.govnih.gov

Formation of Pyrimidines and 1,3,5-Triazines

A significant application of 1,2,3,5-tetrazines in synthetic organic chemistry is their utility in the formation of pyrimidines and 1,3,5-triazines. Reactions with electron-rich dienophiles such as enamines, ynamines, and ketene (B1206846) acetals readily afford pyrimidine (B1678525) products under mild conditions. nih.govnih.govresearchgate.net For instance, 4,6-dialkyl this compound reacts efficiently with enamines, ynamines, and a ketene acetal (B89532) to yield corresponding pyrimidine products. nih.gov

Furthermore, 1,2,3,5-tetrazines react rapidly and efficiently with amidines to form 1,3,5-triazines. nih.govresearchgate.netorganic-chemistry.orgacs.org This reaction proceeds through a stepwise addition/N₂ elimination/cyclization mechanism, which has been supported by experimental and computational studies. nih.govresearchgate.netacs.orgresearchgate.net The regioselectivity of this reaction with unsymmetrical 1,2,3,5-tetrazines is predictable. nih.gov

The measured rate constants for the reactions between 1,2,3,5-tetrazines and amidines highlight their notable reactivity. nih.gov For example, the reaction between a this compound derivative and an amidine showed a rate constant of 1.95 M⁻¹·s⁻¹, significantly faster than reactions with other counterparts. nih.gov

Application as Building Blocks in Complex Molecule Synthesis

Beyond the synthesis of simple heterocycles, 1,2,3,5-tetrazines and their derivatives are being explored as building blocks for the construction of more complex molecular architectures. researchgate.netontosight.ai Their ability to participate in cycloaddition reactions allows for the incorporation of the tetrazine core or the products derived from its reactions into larger, more intricate molecular frameworks. nih.govbohrium.comsmolecule.com For instance, pyrimido(2,1-d)this compound, a fused ring system containing a pyrimidine ring fused to a this compound ring, has gained attention as a scaffold for novel compounds. ontosight.ai

Advanced Chemical Biology and Bioorthogonal Chemistry Research

The unique reactivity profile of 1,2,3,5-tetrazines is also being leveraged in the fields of chemical biology and bioorthogonal chemistry. Bioorthogonal reactions are transformations that can occur within living systems without interfering with native biochemical processes. nih.gov

Development of Novel Ligation Methodologies

1,2,3,5-Tetrazines are contributing to the development of novel ligation methodologies. While 1,2,4,5-tetrazines are well-established in bioorthogonal "click" chemistry, particularly the tetrazine ligation with strained alkenes and alkynes, the isomeric 1,2,3,5-tetrazines offer distinct reactivity. researchgate.netnih.govnih.govharvard.eduacs.orgnih.govgoogle.com The remarkably fast reaction of 1,2,3,5-tetrazines with amidines has led to the development of a new ligation method, termed the this compound/amidine ligation. nih.govresearchgate.netnih.gov This reaction exhibits outstanding reaction rates and efficiencies. nih.gov

Exploration of Orthogonal Bioorthogonal Strategies

A key aspect of the research into 1,2,3,5-tetrazines in chemical biology is the exploration of orthogonal bioorthogonal strategies. The this compound/amidine ligation has been shown to be orthogonal to the widely used 1,2,4,5-tetrazine-based ligation reactions, which typically involve strained alkene or alkyne dienophiles. nih.govresearchgate.netnih.govnih.govacs.orgacs.org This orthogonality means that these two types of ligation reactions can be used concurrently in a biological system without significant cross-reactivity, allowing for the simultaneous labeling or modification of different biomolecules. researchgate.netnih.gov This expands the toolkit available for complex bioorthogonal labeling and conjugation studies. nih.govresearchgate.net

Materials Science Applications (excluding basic properties/performance metrics)

This compound derivatives are also finding applications in materials science, serving as versatile components for the creation of new functional materials. nih.govsmolecule.comnih.govnih.govharvard.eduacs.orgfrontiersin.orgub.edufrontiersin.orgmdpi.comsciengine.com

Their incorporation into organic scaffolds can lead to materials with tailored properties. ontosight.aismolecule.com For example, pyrimido(2,1-d)this compound has been explored as a building block for the synthesis of conjugated polymers and oligomers with potential in optoelectronic materials, such as those used in OLEDs and photovoltaic devices. ontosight.ai

The reactivity of tetrazines, including this compound derivatives, in cycloaddition reactions can be utilized to form intricate structures, such as cage molecules, which are of interest in materials science and catalysis research. smolecule.com The ability to form cross-linked structures through reactions like click chemistry, although primarily discussed for 1,2,4,5-tetrazines, suggests potential for 1,2,3,5-tetrazines in developing materials with specific structural and functional characteristics.

While some tetrazine isomers are studied for energetic materials, the focus here remains on their role as structural components and their chemical transformations in materials science contexts, rather than the performance metrics of the resulting energetic materials.

Precursors for Photo- and Electroactive Materials

Tetrazine derivatives, including the 1,2,4,5-isomer, have shown potential for use in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to the presence of low-energy n→π* electronic transitions. mdpi.comresearchgate.net Additionally, π→π* transitions contribute to their photoluminescent properties. mdpi.comresearchgate.net While much of the existing literature focuses on 1,2,4,5-tetrazines in this context, the emergence of synthetic routes to 1,2,3,5-tetrazines suggests their potential as precursors for novel photo- and electroactive materials as well. The incorporation of tetrazine moieties can influence charge transport properties in organic materials. researchgate.net For example, studies on donor-acceptor heterocyclic systems incorporating 1,2,4,5-tetrazine (B1199680) fragments have demonstrated increased hole and electron mobility compared to analogous compounds without the tetrazine unit. researchgate.net This highlights the potential for tetrazine-based compounds to enhance the performance of organic electronic devices.

Components in Conjugated Organic Materials

Conjugated organic materials are crucial for various electronic and photonic applications. The incorporation of nitrogen-rich heterocycles like tetrazines into conjugated systems can significantly impact their electronic and optical properties. sciengine.com While research on 1,2,3,5-tetrazines as components in conjugated organic materials is still in its early stages, the established utility of 1,2,4,5-tetrazines in this domain provides a strong foundation for exploration. The electron-deficient nature of the tetrazine ring can influence the electronic distribution within conjugated polymers and molecules, potentially leading to materials with tailored properties for applications such as luminescent devices and photoelectric conversion elements. researchgate.net

Development of Nitrogen-Rich High Energy Density Materials (HEDMs)

Nitrogen-rich heterocycles are a significant class of high energy density materials (HEDMs) due to their high heat of formation and favorable detonation properties upon decomposition to stable nitrogen gas. mdpi.comresearchgate.netbohrium.com The this compound ring, with its high nitrogen content, is being investigated as a potential scaffold for the development of new HEDMs. mdpi.comresearchgate.net The design of polycyclic compounds where the tetrazine unit is fused with other nitrogen-rich heterocycles, such as triazoles or pyrazoles, or converted into N-oxides, is an area of research aimed at creating energetic materials with enhanced properties like thermal stability and insensitivity to stimuli. mdpi.com Theoretical studies utilizing density functional theory (DFT) are employed to predict the properties of potential tetrazine-based HEDMs, including heats of formation, densities, and detonation characteristics. bohrium.combohrium.comicm.edu.pl These studies help identify promising candidates for synthesis and experimental evaluation.

Sensor Development Research

Tetrazine derivatives have emerged as valuable components in the development of chemical sensors, particularly for bioimaging and biosensing applications. rsc.orgacs.org Their utility in this area is largely attributed to their participation in fast and selective bioorthogonal reactions, such as the inverse electron-demand Diels-Alder (IEDDA) reaction with strained dienophiles. researchgate.netacs.orgnih.govencyclopedia.pub

Design Principles for Colorimetric and Fluorogenic Probes

The design of colorimetric and fluorogenic probes utilizing tetrazines often relies on the change in their electronic or photophysical properties upon undergoing a reaction. For fluorogenic probes, the tetrazine moiety can act as a quencher, suppressing the fluorescence of an attached fluorophore. rsc.orgacs.orgnih.govencyclopedia.pub Upon reaction with a target molecule (typically a strained alkene or alkyne), the tetrazine undergoes a transformation (e.g., cycloaddition and subsequent nitrogen extrusion), which disrupts the quenching mechanism and leads to a significant increase in fluorescence intensity – a "turn-on" response. rsc.orgacs.orgnih.govencyclopedia.pubharvard.edu

Key design principles for efficient fluorogenic tetrazine probes include minimizing the distance between the tetrazine and the fluorophore to enhance quenching efficiency, and optimizing the electronic coupling between the two moieties. rsc.orgacs.orgnih.govnih.gov Various quenching mechanisms have been proposed, including Förster resonance energy transfer (FRET), Dexter exchange, and through-bond energy transfer (TBET), as well as internal conversion to a dark state. rsc.orgacs.orgencyclopedia.pubharvard.edunih.gov Understanding these mechanisms is crucial for the rational design of probes with high turn-on ratios and desired spectral properties. rsc.orgnih.govmdpi.com

Colorimetric probes, on the other hand, utilize the change in the absorption spectrum of the tetrazine or a linked chromophore upon reaction, resulting in a visible color change. While the fluorescence turn-on mechanism is particularly prevalent in recent research due to its sensitivity, colorimetric detection can also be achieved based on the electronic changes accompanying the tetrazine reaction.

The development of this compound-based sensors is an emerging area, building upon the established principles and successes seen with 1,2,4,5-tetrazines. The unique electronic and reactivity profile of the 1,2,3,5-isomer may offer new opportunities for designing probes with tailored reactivity, selectivity, and spectroscopic properties for specific sensing applications.

Future Research Directions in 1,2,3,5 Tetrazine Chemistry

Development of More Efficient and Diverse Synthetic Routes

The synthesis of 1,2,3,5-tetrazine has historically been challenging, contributing to its limited exploration compared to its isomer. Early synthetic methods were often laborious and yielded only specific derivatives. The recent development of a general method for synthesizing a family of 1,2,3,5-tetrazines from inexpensive, commercially available starting materials in a relatively efficient five-step process marks a significant breakthrough. However, further research is needed to develop even more efficient, atom-economical, and diverse synthetic routes. This includes exploring new methodologies, potentially involving catalytic approaches or novel cyclization strategies, to access a wider range of substituted 1,2,3,5-tetrazines with varying electronic and steric properties. The development of solid-phase synthesis methods could also be explored for the rapid generation of tetrazine libraries.

Comprehensive Exploration of Reactivity and Mechanistic Scope with Various Dienophiles and Nucleophiles

Initial studies have shown that this compound can participate in inverse electron-demand Diels-Alder reactions, acting as a 4π-component. It exhibits distinct reactivity compared to 1,2,4,5-tetrazine (B1199680), showing remarkable reaction rates with amidines, which is orthogonal to the reactivity of 1,2,4,5-tetrazines with strained alkynes. Further comprehensive studies are required to fully understand the scope and limitations of its reactivity with a broader range of dienophiles, including various alkenes, alkynes, and heterodienophiles. Investigating the regioselectivity and stereoselectivity of these reactions under different conditions is crucial. Additionally, exploring the reactivity of this compound with nucleophiles, beyond the initial studies with amidines, could reveal new avenues for functionalization and chemical transformations. Detailed mechanistic investigations, both experimental and computational, are essential to fully elucidate the reaction pathways and transition states involved in these diverse reactions.

Advanced Derivatization and Functionalization for Tailored Reactivity

To expand the utility of this compound, developing advanced methods for its derivatization and functionalization is paramount. This involves introducing various substituents onto the tetrazine core to fine-tune its electronic properties, solubility, and reactivity. Research should focus on site-selective functionalization strategies to create libraries of substituted 1,2,3,5-tetrazines with tailored properties for specific applications. This could include the development of methods for the introduction of functional groups relevant to areas such as medicinal chemistry, materials science, and chemical biology. Understanding the effect of different substituents on the stability and reactivity of the this compound ring is also a critical area of research.

Deeper Theoretical Understanding of Electronic Structure and Reaction Energetics

Computational studies play a vital role in understanding the intrinsic properties and reactivity of molecules. Theoretical investigations into the electronic structure, aromaticity, and stability of this compound and its derivatives are necessary to complement experimental findings. Calculations of reaction energetics, transition states, and reaction pathways can provide valuable insights into the mechanisms underlying the observed reactivity patterns with various reaction partners. Such theoretical understanding can guide the design of new synthetic strategies and the prediction of reactivity with novel substrates. Comparing the theoretical insights of this compound with its well-studied isomer, 1,2,4,5-tetrazine, can further highlight the unique characteristics of the 1,2,3,5-isomer.

Novel Applications in Supramolecular Chemistry and Catalysis

The electron-deficient nature of the tetrazine ring suggests potential applications in supramolecular chemistry, particularly in the design of receptors and host-guest systems that utilize anion-π interactions. Future research could explore the incorporation of this compound into supramolecular architectures for the recognition and binding of anions or other electron-rich species. The potential of this compound as a catalyst or a ligand in catalysis is another promising area. Its ability to undergo unique reactions and its electronic properties might enable its use in mediating or promoting various chemical transformations. Exploring its coordination chemistry and the properties of metal complexes incorporating this compound ligands could lead to the development of new catalytic systems.

Q & A

Q. What are common synthetic methods for 1,2,3,5-tetrazine derivatives?

Methodological Answer: this compound derivatives are synthesized via diazonium coupling reactions under controlled conditions. A widely used method involves diazotization of 2-aminobenzothiazole derivatives with nitrosylsulfuric acid at 0–5°C , followed by coupling with electron-rich aromatic systems (e.g., p-acetaminophen in DMSO). This yields tetrazines with benzothiazole pendants, as confirmed by NMR and elemental analysis . For broader accessibility, Scripps Research developed a five-step general synthesis from commercial starting materials, enabling diverse substitutions via nucleophilic addition and cycloaddition pathways .

Key Steps:

Q. How is the anticancer activity of this compound derivatives evaluated in vitro?

Methodological Answer: Anticancer activity is assessed using cell viability assays (e.g., MTT) across cancer cell lines (A549, HeLa, MCF-7) and normal Vero cells. IC values (concentration inhibiting 50% cell growth) and Selectivity Indices (SI = IC/IC$_{50,\text{cancer}} )) are calculated. For example:

| Compound | IC (μM) | SI (A549) | SI (HeLa) |

|---|---|---|---|

| 4b | 2.02 (A549) | 7.15 | 6.89 |

| Doxorubicin | 0.88 (A549) | - | - |

Compound 4b showed potent activity (IC = 2.02–13.65 μM) and high SI (>5), indicating strong selectivity . Researchers must validate cytotoxicity using ≥3 replicates and compare to standard drugs (e.g., doxorubicin) .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

Methodological Answer:

- / NMR : Identifies substituents and regiochemistry. For example, methyl protons on benzothiazole resonate at δ = 2.37–2.50 ppm, while tetrazine carbons show downfield shifts (Δδ = +30.5 ppm at C4) due to electron withdrawal .

- UV-Vis : Detects π→π* (260 nm) and n→π* (450 nm) transitions. Bathochromic shifts confirm extended conjugation .

- ESI-MS : Validates molecular ions (e.g., [M] at m/z 590 for hydrated sulfate salts) .

Advanced Research Questions

Q. How do reaction mechanisms differ in the formation of this compound derivatives under varying conditions?

Methodological Answer: Mechanistic pathways depend on temperature and nucleophilicity:

- Low-temperature synthesis (0–5°C) : Favors intermolecular nucleophilic attack by benzothiazole nitrogen on diazonium salts, forming azo intermediates. Subsequent intramolecular cyclization yields tetrazines via thiazole ring opening .

- Room-temperature reactions : May involve stepwise pathways with amidine ligation, as shown by computational studies (DFT) . Contrastingly, 1,2,4,5-tetrazines undergo concerted inverse-electron-demand Diels-Alder (IEDDA) reactions, while 1,2,3,5-tetrazines exhibit faster amidine ligation without crossover .

Q. What computational approaches predict the electronic properties of this compound?

Methodological Answer:

- Magnetic Response Calculations : Density functional theory (DFT) quantifies diatropic (aromatic) and paratropic (antiaromatic) ring currents. For example, this compound has a net diatropic current of 12.05 nA/T, lower than benzene (17.32 nA/T), indicating reduced aromaticity .

- Ab Initio Studies : SCF/CISD methods with DZP basis sets predict this compound to be 8 kcal/mol more stable than 1,2,4,5-tetrazine, with a planar geometry and distinct vibrational modes (e.g., N-N stretches at 1350–1450 cm) .

Q. How can selectivity indices (SI) be optimized for this compound-based anticancer agents?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) to enhance cancer cell uptake. Compound 4b ’s benzothiazole pendant increases SI by targeting cancer-specific enzymes .

- Hybrid Scaffolds : Fuse tetrazine with triazolo or pyrido moieties. However, some hybrids (e.g., pyridopyrrolotetrazine) show reduced activity, emphasizing the need for balanced lipophilicity and hydrogen bonding .

- In Silico Screening : Use molecular docking to predict binding to cancer biomarkers (e.g., topoisomerase II) and ADMET tools to minimize off-target toxicity .

Q. What are the applications of this compound in bioconjugation and bioorthogonal chemistry?

Methodological Answer: this compound enables rapid ligation (k > 2000 Ms) with strained dienophiles (e.g., trans-cyclooctene) via IEDDA, useful for:

- Biomolecule Labeling : Conjugate fluorescent probes or drugs to antibodies without catalysts .

- Polymer Functionalization : Fabricate hydrogels for 3D cell culture by crosslinking tetrazine-PEG with dienophiles .

- Mechanistic Studies : Track reaction progress via fluorescence quenching (λ = 520 nm post-ligation) .

Q. Data Contradictions and Resolutions

- Synthetic Feasibility : Early studies deemed this compound "elusive" , but Scripps’ general synthesis (2022) resolved this via scalable routes .

- Anticancer Selectivity : While some hybrids (e.g., pyridopyrrolotetrazine) lack activity , benzothiazole-tetrazine derivatives show promise, requiring rigorous SI validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。